
N-(benzyloxy)-3-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzyloxy)-3-iodobenzamide, also known as BI-2536, is a chemical compound that has been widely studied for its potential use in cancer treatment. It belongs to a class of compounds called small molecule inhibitors, which work by blocking the activity of specific proteins that play a role in cancer cell growth and division.
Mecanismo De Acción
The mechanism of action of N-(benzyloxy)-3-iodobenzamide involves its ability to bind to the ATP-binding site of PLK1, which is necessary for the protein's activity. By binding to this site, this compound prevents PLK1 from phosphorylating its target proteins, which are necessary for cell division to occur. This ultimately leads to the inhibition of cancer cell growth and division.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a potentially promising treatment option for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(benzyloxy)-3-iodobenzamide is its specificity for PLK1, which makes it a more targeted treatment option compared to other chemotherapy drugs that can affect normal cells as well. However, one limitation is that it may not be effective in all types of cancer, as some cancer cells may not rely on PLK1 for growth and division.
Direcciones Futuras
There are several potential future directions for research on N-(benzyloxy)-3-iodobenzamide. One area of focus is the development of combination therapies that can enhance its effectiveness in treating cancer. Additionally, researchers are exploring the use of this compound in combination with other small molecule inhibitors to target multiple pathways involved in cancer cell growth and division. Finally, there is ongoing research on the development of new PLK1 inhibitors with improved potency and selectivity for cancer cells.
Métodos De Síntesis
N-(benzyloxy)-3-iodobenzamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 3-iodoaniline with benzyl alcohol in the presence of a catalyst, followed by the addition of other reagents to form the final product.
Aplicaciones Científicas De Investigación
N-(benzyloxy)-3-iodobenzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors such as breast, lung, and ovarian cancer. It has been shown to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which plays a crucial role in cancer cell division. By blocking the activity of PLK1, this compound can prevent cancer cells from dividing and growing.
Propiedades
IUPAC Name |
3-iodo-N-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-13-8-4-7-12(9-13)14(17)16-18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUOKFJHORANHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

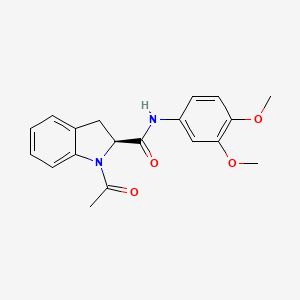
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
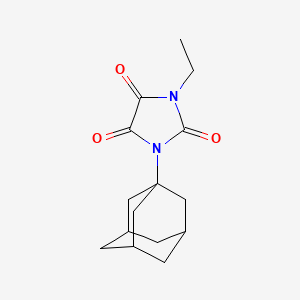
![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
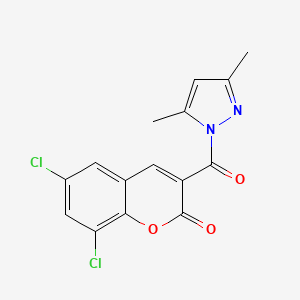
![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)

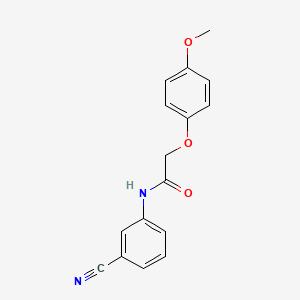
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)
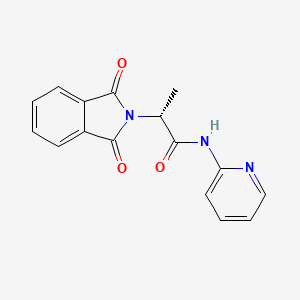

![1-[[Cyclopropyl-[(4-fluorophenyl)methyl]amino]methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B7644855.png)